Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride
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Overview
Description
Methyl 2-(2-oxa-8-azaspiro[45]decan-3-yl)acetate;hydrochloride is a chemical compound with the molecular formula C11H19NO3·HCl It is known for its unique spirocyclic structure, which includes both an oxygen and nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the spirocyclic ring.
Scientific Research Applications
Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an allosteric inhibitor of SHP2, a protein tyrosine phosphatase involved in various signaling pathways . By binding to SHP2, the compound can modulate its activity and influence downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate;hydrochloride
- 2-[3-(2-Methoxyethyl)-1-oxa-4-azaspiro[4.5]dec-3-yl]ethyl acetate
Uniqueness
Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as an allosteric inhibitor of SHP2 sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)6-9-7-11(8-15-9)2-4-12-5-3-11;/h9,12H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVUQSWJQKTXSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2(CCNCC2)CO1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2460756-23-2 |
Source
|
Record name | methyl 2-{2-oxa-8-azaspiro[4.5]decan-3-yl}acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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